Tert-butyl (4-oxo-4,5-dihydrothiazol-2-YL)carbamate
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Overview
Description
Tert-butyl (4-oxo-4,5-dihydrothiazol-2-YL)carbamate is a synthetic organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-oxo-4,5-dihydrothiazol-2-YL)carbamate typically involves the reaction of pseudothiohydantoin with di-tert-butyl dicarbonate in the presence of a suitable solvent such as tetrahydrofuran. The reaction is carried out at elevated temperatures (around 60°C) for an extended period (48 hours) to ensure complete conversion. The reaction mixture is then cooled, treated with decolorizing carbon, and filtered to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-oxo-4,5-dihydrothiazol-2-YL)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of halogenating agents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Tert-butyl (4-oxo-4,5-dihydrothiazol-2-YL)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (4-oxo-4,5-dihydrothiazol-2-YL)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (4-chlorothiazol-2-yl)carbamate
- Tert-butyl (4-oxo-2-thioxo-1,4-dihydroquinazolin-3-yl)ethyl)carbamate
Uniqueness
Tert-butyl (4-oxo-4,5-dihydrothiazol-2-YL)carbamate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Biological Activity
Tert-butyl (4-oxo-4,5-dihydrothiazol-2-YL)carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure:
- Molecular Formula: C₈H₁₂N₂O₃S
- Molecular Weight: 216.26 g/mol
- CAS Number: 879324-03-5
- IUPAC Name: tert-butyl N-(4-oxo-1,3-thiazolidin-2-ylidene)carbamate
The synthesis of this compound typically involves the reaction of pseudothiohydantoin with di-tert-butyl dicarbonate in a solvent such as tetrahydrofuran at elevated temperatures for optimal yield.
Antimicrobial Properties
Research indicates that compounds derived from thiazoles exhibit significant antimicrobial properties. This compound has been shown to possess antibacterial activity against various strains of bacteria. For instance, studies have reported that certain thiazole derivatives demonstrated better antibacterial potency than standard antibiotics like ampicillin and streptomycin . However, specific data on the efficacy of this compound against particular bacterial strains remains limited.
Inhibition of Enzymatic Activity
The compound has been investigated for its ability to inhibit histone deacetylases (HDACs), which are critical in regulating gene expression and have implications in cancer therapy. A study highlighted the development of isoform-selective HDAC inhibitors containing thiazole moieties, suggesting that similar compounds could be explored for therapeutic applications .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins by binding to their active sites, thereby modulating their activity. This interaction can lead to alterations in cellular processes such as apoptosis and proliferation, making it a candidate for further investigation in cancer treatment .
Case Studies and Experimental Data
-
Antibacterial Activity:
- A study examined various thiazole derivatives and found that some exhibited IC₅₀ values in the range of 0.040–3.4 μM against bacterial DNA gyrase, a target enzyme crucial for bacterial replication . While specific data on this compound is not detailed, its structural similarity suggests potential activity.
- Toxicity Assessment:
- Versatility in Synthesis:
Comparative Analysis
Compound | Antimicrobial Activity | HDAC Inhibition | Toxicity Profile |
---|---|---|---|
This compound | Moderate | Potential | Non-toxic in vitro |
Other Thiazole Derivatives | Higher than standard antibiotics | Confirmed | Varies |
Properties
CAS No. |
879324-03-5 |
---|---|
Molecular Formula |
C8H12N2O3S |
Molecular Weight |
216.26 g/mol |
IUPAC Name |
tert-butyl N-(4-oxo-1,3-thiazolidin-2-ylidene)carbamate |
InChI |
InChI=1S/C8H12N2O3S/c1-8(2,3)13-7(12)10-6-9-5(11)4-14-6/h4H2,1-3H3,(H,9,10,11,12) |
InChI Key |
VWXXXOWXBIHOHV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N=C1NC(=O)CS1 |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=C\1/NC(=O)CS1 |
Canonical SMILES |
CC(C)(C)OC(=O)N=C1NC(=O)CS1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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